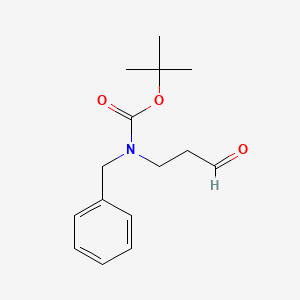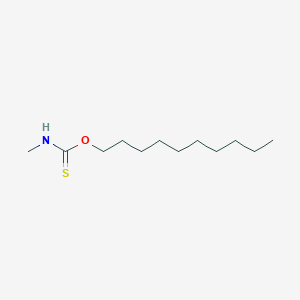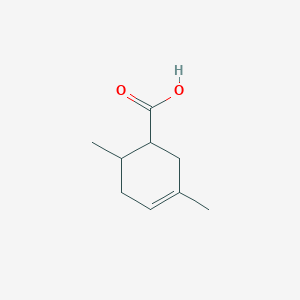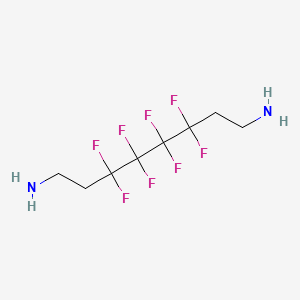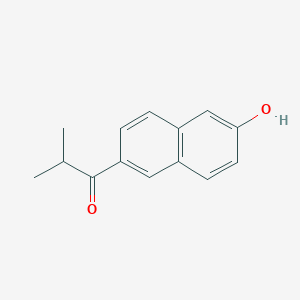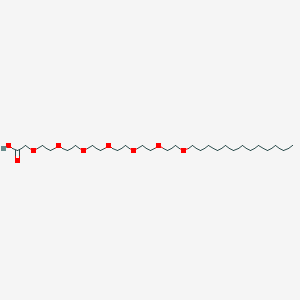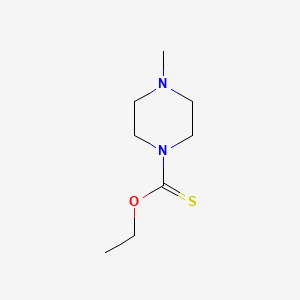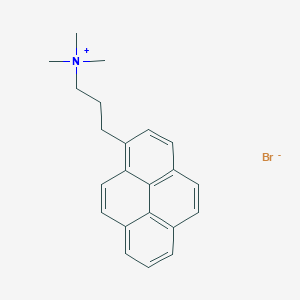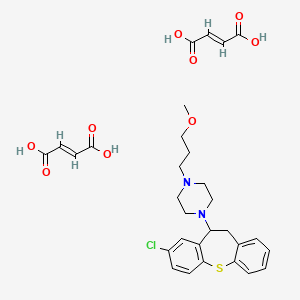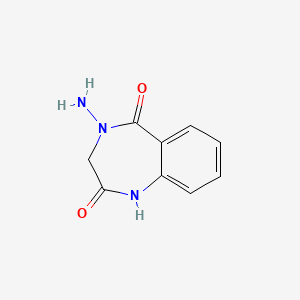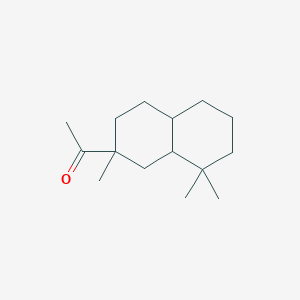
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone is a synthetic compound known for its unique structure and properties. It is commonly used in the fragrance industry due to its amber-like scent. The compound’s molecular formula is C16H26O, and it is also known by its CAS number 54464-57-2 .
Vorbereitungsmethoden
The synthesis of 1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone involves a Diels–Alder reaction between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction forms a substituted cyclohexenylmethyl ketone intermediate, which is then cyclized using phosphoric acid . This method is commonly used in industrial settings due to its efficiency and yield.
Analyse Chemischer Reaktionen
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a model compound in studies of Diels–Alder reactions and cyclization processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its fragrance properties.
Industry: Widely used in the fragrance industry, it is a key ingredient in many perfumes and scented products.
Wirkmechanismus
The mechanism of action of 1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic amber scent . The molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(2,8,8-Trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone can be compared with similar compounds such as:
γ-Eudesmol: Another compound with a similar structure but different olfactory properties.
Selinenol: Known for its distinct scent and used in various fragrance formulations.
Machilol: Shares structural similarities but differs in its chemical reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its synthesis, chemical behavior, and applications.
Eigenschaften
CAS-Nummer |
92790-64-2 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
1-(2,8,8-trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C15H26O/c1-11(16)15(4)9-7-12-6-5-8-14(2,3)13(12)10-15/h12-13H,5-10H2,1-4H3 |
InChI-Schlüssel |
MUOGGUQEQVKTFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCC2CCCC(C2C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


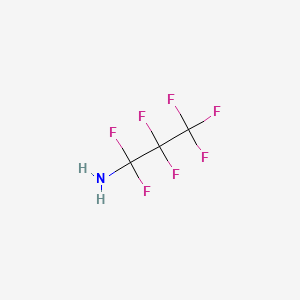
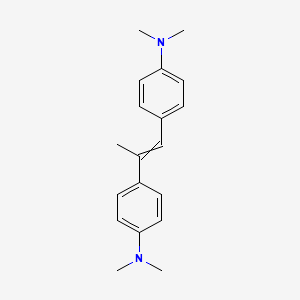
![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)
